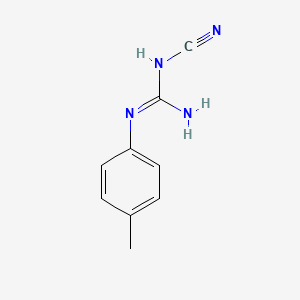

N-Cyano-N'-(4-methylphenyl)guanidine

Description

Systematic IUPAC Nomenclature and Structural Representation

N-Cyano-N'-(4-methylphenyl)guanidine belongs to the guanidine derivative family, characterized by a central guanidine core ($$ \text{C(NH}2\text{)}2\text{NH} $$) with specific substituents. The IUPAC name is constructed by prioritizing functional groups and substituents according to hierarchical nomenclature rules.

The parent structure is guanidine ($$ \text{HN=C(NH}2\text{)}2 $$). Substitution occurs at two nitrogen atoms:

- A cyano group ($$-\text{C}\equiv\text{N}$$) replaces one hydrogen atom on the central nitrogen.

- A 4-methylphenyl group ($$ \text{C}6\text{H}4\text{CH}_3 $$) attaches to the adjacent nitrogen.

IUPAC Name :

1-Cyano-3-(4-methylphenyl)guanidine

Rationale:

- The guanidine backbone is numbered such that the cyano group receives the lowest possible locant (position 1).

- The 4-methylphenyl substituent is assigned position 3.

Structural Representation :

$$

\text{HN=C(NH}2\text{)(NHC}6\text{H}4\text{CH}3\text{)}-\text{C}\equiv\text{N}

$$

The planar guanidine core allows resonance stabilization, with delocalization of electrons across the three nitrogen atoms.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | Not listed in searched databases |

| PubChem CID | Not yet assigned |

| EC Number | Undocumented |

| Synonym | 4-Methylphenylcyanoguanidine |

Common Synonyms :

- N-Cyano-N'-(p-tolyl)guanidine

- 4-Methylphenylcyanoguanidine

Registry data for this specific derivative remains sparse in public repositories like PubChem. Structural analogs (e.g., N-Cyano-N'-(4-cyanophenyl) derivatives) suggest potential synthetic pathways but differ in substitution patterns.

Molecular Formula and Weight Analysis

Molecular Formula :

$$ \text{C}9\text{H}{10}\text{N}_4 $$

Breakdown:

- 9 carbon atoms (1 from cyano, 7 from 4-methylphenyl, 1 from guanidine)

- 10 hydrogen atoms (3 from methyl, 5 from phenyl, 2 from guanidine)

- 4 nitrogen atoms (1 from cyano, 3 from guanidine)

Molecular Weight :

$$

(12.01 \times 9) + (1.01 \times 10) + (14.01 \times 4) = 162.21 \, \text{g/mol}

$$

Mass Spectrometry Insights :

Isomeric Considerations and Tautomeric Behavior

Structural Isomerism

Potential isomers arise from:

- Substituent Position : Methyl group placement on the phenyl ring (ortho/meta/para). The 4-methylphenyl group specifies para substitution.

- Cyano Group Orientation : Tautomerism in the guanidine core allows resonance-driven electron redistribution.

Tautomerism

The guanidine moiety exhibits prototropic tautomerism:

$$

\text{HN=C(NH}2\text{)NHR} \leftrightarrow \text{H}2\text{N-C(=NH)-NHR}

$$

For this compound, this equilibrium stabilizes in the cyanoimine form due to electron-withdrawing effects of the $$-$$C≡N group.

Key Tautomers :

- Imino Form : $$ \text{HN=C(NH}2\text{)(NHC}6\text{H}4\text{CH}3\text{)}-\text{C}\equiv\text{N} $$

- Amino Form : $$ \text{H}2\text{N-C(=NHC}6\text{H}4\text{CH}3\text{)(NH}-\text{C}\equiv\text{N)} $$

Nuclear magnetic resonance (NMR) studies of analogous guanidines indicate dominance of the imino form in nonpolar solvents.

Tables

Table 1: Molecular Formula Breakdown

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 10 | 1.01 | 10.10 |

| Nitrogen | 4 | 14.01 | 56.04 |

| Total | 174.23 |

Table 2: Tautomeric Stability

| Tautomer | Stabilizing Factors | Dominance in Solvent |

|---|---|---|

| Imino Form | Resonance with cyano group | Nonpolar (e.g., CHCl₃) |

| Amino Form | Hydrogen bonding with protic solvents | Polar (e.g., H₂O) |

Properties

CAS No. |

41410-40-6 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-cyano-2-(4-methylphenyl)guanidine |

InChI |

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13) |

InChI Key |

YDVMZVMJTSSJHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)NC#N |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Isourea Intermediate (Based on Patent EP0224612A1)

A well-documented method involves the preparation of an intermediate O-phenylisourea derivative, followed by reaction with methylamine to yield the target guanidine compound.

Step a: Formation of N-cyano-N'-[2-[[4-methylphenyl)methyl]thio]ethyl]-O-phenylisourea

- Reactants: The amine precursor (e.g., 2-[[4-methylphenyl)methyl]thio]ethylamine bishydrochloride) is suspended in a solvent such as isopropanol.

- Reagent: N-cyanodiphenylimidocarbonate is added.

- Conditions: The mixture is stirred at temperatures between -5 to +20 °C with twice the equimolar amount of triethylamine.

- Outcome: Formation of the isourea intermediate, which can exist in tautomeric forms depending on solvent conditions.

Step b: Conversion to N-Cyano-N'-(4-methylphenyl)guanidine

- The isourea intermediate is reacted with excess methylamine (3:1 to 5:1 molar ratio) in solvents such as n-butanol or isopropanol.

- Reaction temperatures range from 20 to 117 °C.

- Reaction time varies from 0.5 to 2 hours.

- The product can be isolated by filtration, solvent removal, and recrystallization.

- The guanidine product can be converted into physiologically acceptable salts (e.g., hydrochloride) for further applications.

Solvent and Temperature Preferences

Solvent Type Examples Preferred Solvents Alkanols Ethanol, Methanol, Isopropanol, n-Butanol n-Butanol, Isopropanol Ketones Acetone, Methyl ethyl ketone - Ethers Tetrahydrofuran (THF), Dioxane THF, Dioxane

One-Pot Sequential Synthesis Using N-Chlorophthalimide, Isocyanides, and Amines

A modern approach reported involves a one-pot, three-step sequential protocol to synthesize N,N'-disubstituted guanidines, which can be adapted for this compound analogs.

- Step 1: Reaction of N-chlorophthalimide with isocyanides in anhydrous acetonitrile at 0 °C for 15 minutes.

- Step 2: Addition of triethylamine and aniline (or substituted anilines like 4-methylaniline) at room temperature for 2 hours to form N-phthaloylguanidine intermediates.

Step 3: Treatment of the intermediate with methylhydrazine and subsequent acidification to yield guanidine hydrochlorides.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) 1 N-Chlorophthalimide, isocyanide, MeCN 0 °C 15 min - 2 Et3N, aniline (or 4-methylaniline) r.t. 2 h - 3 Guanidine intermediate, MeNHNH2, HCl/EtOH 40 °C / r.t. 2 h / 15 min 44–81% (varies by substrate) -

- Avoids isolation of intermediates, simplifying the process.

- Compatible with various isocyanides and amines, including aromatic amines with methyl substituents.

- Moderate to good yields with potential for scale-up.

- The isourea intermediate in the two-step method is a novel compound with tautomeric forms influenced by solvent, which can be isolated as acid addition salts, providing flexibility in downstream processing.

- The one-pot method using N-chlorophthalimide and isocyanides offers a versatile platform for synthesizing diverse guanidines, including those with aromatic substituents like 4-methylphenyl, under mild conditions with good yields.

- Both methods allow for the formation of guanidine hydrochloride salts, which are relevant for pharmaceutical applications.

- The choice of method depends on the desired scale, substrate availability, and purity requirements.

The preparation of this compound can be effectively achieved through either a two-step process involving an O-phenylisourea intermediate or a modern one-pot sequential synthesis using N-chlorophthalimide, isocyanides, and amines. The two-step method offers a classical approach with well-defined intermediates and solvent flexibility, while the one-pot method provides a streamlined, versatile route suitable for diverse guanidine derivatives. Both methods are supported by detailed research and patent literature, offering robust protocols for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(4-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

N-Cyano-N’-(4-methylphenyl)guanidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing other complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyano-N’-(4-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

Cyanoguanidines share a common CN₃ backbone, but substituents dictate their pharmacological profiles. Key structural distinctions include:

Key Observations :

Bond Lengths and Geometry

Crystallographic studies on N′′-(4-methoxyphenyl)-N,N,N′-trimethylguanidine reveal deviations from ideal trigonal planar geometry in the CN₃ unit:

- C–N bond lengths range from 1.2889–1.408 Å, indicating partial double-bond character .

- N–C–N angles vary (115.1°–125.6°), suggesting steric strain from substituents . Similar distortions are expected in the target compound due to its 4-methylphenyl group.

Functional and Therapeutic Comparisons

Key Insights :

Physical and Chemical Properties

Notes:

- The target compound’s 4-methylphenyl group may enhance lipid solubility compared to cimetidine but reduce it relative to pinacidil.

- CHS 828’s chlorophenoxyhexyl chain contributes to poor aqueous solubility, a trait avoided in drugs requiring oral bioavailability .

Biological Activity

N-Cyano-N'-(4-methylphenyl)guanidine is a compound belonging to the guanidine family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a central guanidine structure with a cyano group and a 4-methylphenyl substituent. Its molecular formula is C₉H₈N₄, and it exhibits unique reactivity due to the presence of both cyano and aromatic groups, which may enhance its biological activity compared to other guanidines.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar guanidine derivatives have shown significant antimicrobial effects. The cyano group may enhance these activities by improving interaction with microbial targets.

- Antitumor Activity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain guanidine derivatives have been reported to possess IC₅₀ values in the low micromolar range against human breast cancer cells (MDA-MB-231) .

- Enzyme Inhibition : Interaction studies suggest that this compound can inhibit specific enzymes, potentially altering metabolic pathways involved in disease processes. This mechanism could be pivotal in developing therapeutic agents targeting metabolic disorders.

The mechanism of action for this compound involves its binding affinity to various biological targets, including enzymes and receptors. These interactions can lead to:

- Altered Enzyme Activity : By inhibiting key enzymes, the compound may disrupt metabolic pathways, which can be beneficial in treating conditions like cancer and infections.

- Cellular Uptake : The compound's structure may facilitate cellular uptake, enhancing its efficacy as a therapeutic agent .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study highlighted that related guanidine compounds exhibited cytotoxicity against several cancer cell lines with varying IC₅₀ values. For example, crambescidin derivatives showed significant activity against KB tumor cell lines with IC₅₀ values ranging from 0.3 μM to 0.5 μM .

- Antimicrobial Efficacy : Research on guanidine derivatives has indicated their potential as antimicrobial agents. The presence of the cyano group in this compound may enhance its effectiveness against bacterial strains.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that similar compounds can effectively inhibit enzymes involved in critical metabolic pathways, suggesting a promising avenue for therapeutic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Cyano-N'-(2-methylphenyl)guanidine | Similar guanidine structure but different aryl group | Potentially different biological activity |

| N,N-Dimethylguanidine | Guanidine core with dimethyl substitution | Often used as a reagent in organic synthesis |

| Cimetidine | Guanidine derivative with imidazole | Known for its role as an antiulcer agent |

This table illustrates how structural variations can influence biological activity, highlighting the importance of functional groups in determining the pharmacological properties of guanidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.